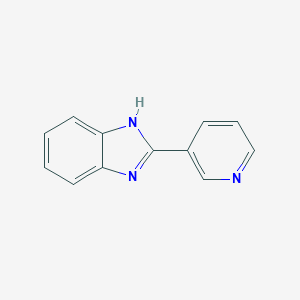

2-(3-Piridil)bencimidazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-(Pyridin-3-yl)-1H-benzo[d]imidazole involves the N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, leading to a variety of compounds characterized by IR, NMR, and UV-vis spectroscopy, alongside single-crystal X-ray diffraction techniques. These methodologies allow for the detailed structural elucidation of these compounds, showcasing their complex architecture and the efficiency of their synthetic routes (Özdemir, Dayan, & Demirmen, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this family is often determined using advanced quantum chemical calculations, such as density functional theory (DFT). These theoretical approaches, combined with experimental techniques like X-ray crystallography, provide comprehensive insights into the molecular geometry, electronic structure, and spectroscopic properties of the compounds. This dual approach ensures a thorough understanding of their molecular architecture and how it influences their reactivity and physical properties (Özdemir et al., 2016).

Chemical Reactions and Properties

2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives are pivotal in facilitating various chemical reactions, including the formation of C-N, C-O, and C-S bonds. These reactions are often carried out under metal-free conditions, showcasing the compound's versatility and utility in organic synthesis. The ability to form such a wide array of bonds underlines the compound's significance in the development of new chemical methodologies and its potential in synthetic chemistry (Cao et al., 2014).

Physical Properties Analysis

The physical properties of 2-(Pyridin-3-yl)-1H-benzo[d]imidazole and its derivatives, including solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. These properties are crucial for their application in material science and pharmaceuticals, where solubility and stability play key roles. Experimental and theoretical studies provide valuable data on these aspects, facilitating their practical applications (Özdemir et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, acidity, and basicity, are shaped by their unique molecular structure. The presence of both pyridine and benzimidazole moieties contributes to their complex chemical behavior, making them suitable for a wide range of chemical transformations. This versatility is essential for their use in catalysis, synthetic organic chemistry, and the development of new materials and chemical sensors (Cao et al., 2014).

Aplicaciones Científicas De Investigación

Inhibidores de la corrosión

Los compuestos de benzimidazol, incluido el 2-(3-Piridil)bencimidazol, se han destacado en investigaciones recientes por su papel como inhibidores de la corrosión . Son efectivos en medios ácidos corrosivos extremadamente agresivos como 1 M HCl, 1 M HNO3, 1.5 M H2SO4, medios básicos, 0.1 M NaOH o soluciones salinas . Actúan como inhibidores de tipo mixto, mostrando un efecto inhibidor más fuerte en la reacción catódica que en la anódica .

Estudios de fluorescencia

Cuando se encapsula en los nanoconductos de agua de una membrana Nafion, el this compound exhibe fluorescencia de una especie monocatiónica, T*, en la que el nitrógeno piridilo está protonado . Este tipo de fluorescencia no se había observado antes para esta molécula, excepto en una medida muy pequeña en soluciones acuosas fuertemente ácidas .

Catálisis

El 2-Piridil-bencimidazol-Pd(II)/Pd(0) se ha inmovilizado en sílice mesoporosa magnética, lo que indica posibles aplicaciones en catálisis .

Agentes antibacterianos

Los compuestos de benzimidazol se han reportado como potentes agentes antibacterianos contra varios organismos resistentes, incluido el S. aureus resistente a la meticilina y la vancomicina. aureus .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, including 2-(3-pyridyl)benzimidazole, have been reported to act as corrosion inhibitors for metals . They are also known to exhibit fluorescence when encapsulated in certain environments .

Mode of Action

2-(3-Pyridyl)benzimidazole acts as a mixed-type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibiting behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Biochemical Pathways

It’s known that when encapsulated in the water nanochannels of a nafion membrane, 2-(3-pyridyl)benzimidazole exhibits fluorescence from a monocationic species, t*, in which the pyridyl nitrogen is protonated .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

It’s known that benzimidazole derivatives generally protect the metal from corrosion by forming a film on the metal surface .

Action Environment

The action of 2-(3-Pyridyl)benzimidazole is influenced by environmental factors. For instance, when encapsulated in the water nanochannels of a Nafion membrane, it exhibits fluorescence from a monocationic species . The band ascribed to the fluorophores residing near the interface becomes the predominant one in partially dehydrated membranes, thereby fortifying the importance of electrostatic interactions at low hydration levels .

Direcciones Futuras

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles . Therefore, there is significant interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Análisis Bioquímico

Biochemical Properties

They exhibit stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 2-(3-Pyridyl)benzimidazole might interact with certain enzymes and proteins involved in these reactions.

Molecular Mechanism

For instance, it might bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors , suggesting that 2-(3-Pyridyl)benzimidazole might be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUOQESVDURNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289655 | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1137-67-3 | |

| Record name | 1137-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

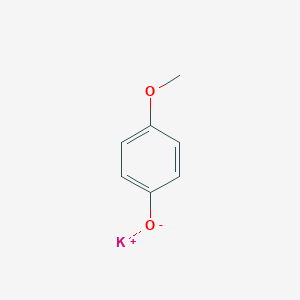

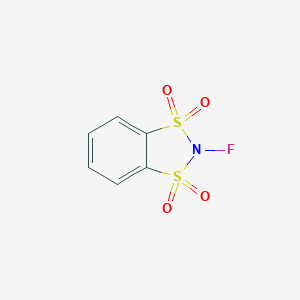

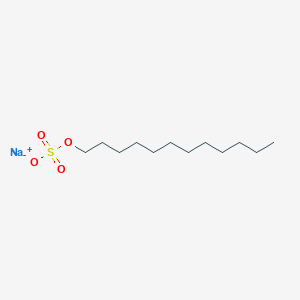

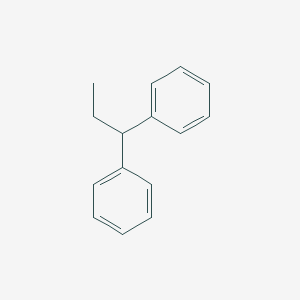

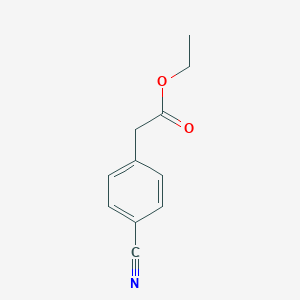

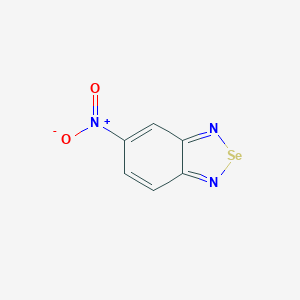

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 2-(3-Pyridyl)benzimidazole is C12H9N3, and its molecular weight is 195.22 g/mol. []

ANone: Yes, various studies report spectroscopic data for 2-(3-Pyridyl)benzimidazole, including infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These techniques are used to confirm the compound's structure and study its properties. [, , , , ]

ANone: Research shows that 2-(3-Pyridyl)benzimidazole encapsulated in Nafion membranes exhibits fluorescence from a monocationic species, where the pyridyl nitrogen is protonated (T*). This suggests that Nafion promotes the formation of an uncommon excited state in the molecule. [, ]

ANone: Studies indicate that annealing cast Nafion thin films containing 2-(3-Pyridyl)benzimidazole can decrease their acidity and water uptake. This is attributed to the formation of sulfonic acid anhydrides within the film. Notably, acid treatment can restore the acidity to levels comparable to non-annealed films. []

ANone: 2-(3-Pyridyl)benzimidazole acts as a versatile ligand, forming diverse metal complexes with transition metals like Ag(I), Cd(II), Co(II), Cu(II), Fe(II), Hg(II), Ni(II), Sb(III), and Zn(II). [, , , , , , , , , , , , ]

ANone: The molecule possesses two potential nitrogen donor atoms – one in the pyridine ring and another in the benzimidazole ring – allowing for various coordination modes. It can act as a bidentate chelating ligand, bridging ligand, or form multinuclear complexes. [, , ]

ANone: Research reveals that 2-(3-Pyridyl)benzimidazole-based complexes exhibit a diverse range of supramolecular architectures, including 1D chains, 2D layers, and 3D frameworks. The specific structure depends on factors like the metal ion, counterions, and reaction conditions. [, , , , , , , , , , ]

ANone: Yes, 2-(3-Pyridyl)benzimidazole exhibits luminescent properties, and some of its metal complexes display enhanced luminescence. [, , , ]

ANone: The luminescence behavior of 2-(3-Pyridyl)benzimidazole is sensitive to its environment. Studies show that its emission properties can change depending on the solvent, pH, and presence of metal ions. [, , ]

ANone: Studies have explored the potential applications of 2-(3-Pyridyl)benzimidazole and its derivatives, including antifungal activity and as potential inhibitors of HIV-1 reverse transcriptase. [, , , ]

ANone: Batch equilibrium methods are commonly employed to investigate the adsorption and desorption behavior of 2-(3-Pyridyl)benzimidazole on soil minerals. This method helps determine the compound's affinity for different soil components and its potential mobility in the environment. []

ANone: One-way analysis of variance (ANOVA) is a widely used statistical method to analyze data from adsorption-desorption studies. Additionally, residual plots are employed to evaluate the goodness of fit for the experimental data to specific adsorption models. []

ANone: Research shows that 2-(3-Pyridyl)benzimidazole exhibits varying adsorption affinities for different soil minerals. Montmorillonite, with its high surface area and inter-lattice spacing, shows significantly higher adsorption compared to other minerals like alumina, silica, and muscovite. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)